tert-Dodecylmercaptan

Description

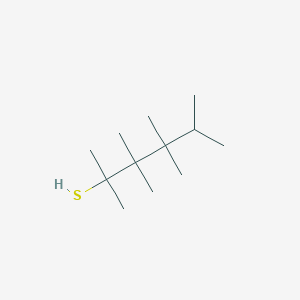

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,4,4,5-hexamethylhexane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYJWXEWKRTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(C)(C)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025221 | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

441 to 478 °F at 760 mmHg (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.85 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25103-58-6 | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-dodecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00MDQ58TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of tert-Dodecylmercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Dodecylmercaptan (TDM), a prominent industrial chemical, is a complex mixture of isomeric C12 alkanethiols.[1] With the chemical formula C12H26S and the CAS Number 25103-58-6, TDM is a colorless to pale yellow liquid characterized by a strong, repulsive odor.[2][3] Its primary application lies in its function as a chain transfer agent in polymerization processes, particularly in the synthesis of styrene-butadiene rubber (SBR) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins.[2][4] TDM's highly branched structure plays a crucial role in controlling the molecular weight and degree of branching in polymers.[5] This guide provides a comprehensive overview of the chemical structure of this compound, its isomeric complexity, synthesis, and analytical characterization.

Chemical Structure and Isomerism

The term "this compound" is a general descriptor for a mixture of isomers. The isomeric distribution arises from its synthesis, which typically involves the reaction of hydrogen sulfide (B99878) with a C12 olefin stream.[6] This olefin stream is most commonly derived from the oligomerization of propylene (B89431), known as propylene tetramer, or sometimes from the trimerization of isobutylene.[1][2]

The precursor, propylene tetramer, is itself a complex mixture of highly branched C12 alkenes, with minor components of C11 and C13 olefins.[7] The subsequent addition of hydrogen sulfide across the double bonds of these various olefin isomers, following Markovnikov's rule, leads to the formation of a multitude of tertiary mercaptan isomers. The thiol (-SH) group is predominantly attached to a tertiary carbon atom.[5]

While a complete elucidation of all isomers in commercial TDM is challenging, the primary structures are characterized by a C12 alkyl chain with a high degree of methyl branching. One of the named isomers is 2,3,3,4,4,5-hexamethyl-2-hexanethiol.[3] The inherent micro-heterogeneity of the isomeric composition can influence the physical and chemical properties of the commercial product.

Isomeric Complexity of this compound

Caption: Isomeric complexity of this compound.

Physicochemical Properties

The physical properties of this compound are reflective of its isomeric nature, with ranges often reported for boiling and melting points.

| Property | Value | Reference(s) |

| Molecular Formula | C12H26S | [2] |

| Molecular Weight | 202.40 g/mol | [2] |

| CAS Number | 25103-58-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, repulsive | [2] |

| Boiling Point | 227-248 °C | |

| Melting Point | -7.5 °C | [2] |

| Density | 0.86 g/mL at 20 °C | |

| Flash Point | 95 °C (closed cup) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Experimental Protocols

Industrial Synthesis of this compound

The industrial production of this compound involves the catalytic addition of hydrogen sulfide to a dodecylene stream (propylene tetramer).[8]

Materials:

-

Dodecylene (propylene tetramer)

-

Hydrogen Sulfide (H2S)

-

Lewis Acid Catalyst (e.g., Aluminum Trichloride (AlCl3) or Boron Trifluoride (BF3))[6]

General Procedure:

-

Catalyst Preparation: A solution or slurry of the Lewis acid catalyst is prepared in a suitable solvent.

-

Reaction: Dodecylene and hydrogen sulfide are fed into a reactor containing the catalyst. The reaction is typically carried out at a controlled temperature and pressure to ensure the selective formation of the tertiary mercaptan.

-

Quenching and Neutralization: The reaction mixture is quenched to deactivate the catalyst, often with water or a caustic solution.

-

Phase Separation: The organic phase containing the crude this compound is separated from the aqueous phase.

-

Purification: The crude product is purified by distillation to remove unreacted starting materials, byproducts, and catalyst residues. The final product is a mixture of C12 thiol isomers.[8] A commercial sample was reported to have a purity of 99.3%.[1]

Gas Chromatography Analysis of this compound Isomers

The isomeric complexity of this compound necessitates robust analytical techniques for its characterization. Gas chromatography (GC) is a powerful tool for separating and quantifying the various isomers.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for selective sulfur detection.

-

Capillary Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating the hydrocarbon-like isomers.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: A temperature program is typically employed to achieve good separation of the various isomers. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 10 minutes at 250 °C

-

-

Sample Preparation: The this compound sample is diluted in a suitable solvent, such as hexane (B92381) or dichloromethane, before injection.

Data Analysis: The resulting chromatogram will show a series of peaks, each representing one or more isomers of this compound. The relative area of each peak can be used to estimate the proportion of the different isomers in the mixture. Identification of individual isomers would require further analysis, such as mass spectrometry (MS).

Conclusion

This compound is a commercially significant chemical whose utility is intrinsically linked to its unique structural characteristic as a complex mixture of highly branched tertiary C12 alkanethiols. Understanding the isomeric composition, which is a direct consequence of its synthesis from propylene tetramer, is crucial for quality control and for optimizing its performance in various applications, most notably as a chain transfer agent in the polymer industry. The analytical methods outlined provide a framework for the characterization of this complex and important industrial chemical.

References

- 1. tert-Dodecyl Mercaptan | 25103-58-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. US20100249366A1 - Mixture of dodecanethiols, method for the production and use thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. CN117680200A - A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method - Google Patents [patents.google.com]

- 7. FR2866024A1 - Preparation of this compound by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst, useful as chain transfer agent in radical (co)polymerization - Google Patents [patents.google.com]

- 8. Catalyst for catalytically preparing tert-dodecanethiol, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of tert-Dodecyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-dodecyl mercaptan (TDM), a member of the thiol family, is an organosulfur compound with the chemical formula C₁₂H₂₅SH.[1] It is a complex mixture of isomers, with the tertiary dodecyl structure imparting specific reactivity and physical characteristics.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of tert-dodecyl mercaptan, its synthesis, and its applications, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development.

Physical Properties

Tert-dodecyl mercaptan is a clear, colorless to pale yellow liquid characterized by a strong, repulsive sulfurous odor.[1][4] The physical properties of TDM are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₂₅SH | - |

| Molecular Weight | 202.40 | g/mol |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Odor | Repulsive, sulfurous | - |

| Boiling Point | 227 - 248 | °C |

| 165 - 166 (at 5.19 kPa) | °C | |

| Melting/Freezing Point | -7 | °C |

| Flash Point | 90 - 110 | °C |

| Density (20/20 °C) | 0.8450 | g/cm³ |

| Refractive Index | 1.4589 | - |

| Vapor Pressure | < 0.1 | mmHg at 25°C |

| Solubility | Insoluble in water; Soluble in methanol, ether, acetone, benzene, gasoline, and acetate | - |

| Autoignition Temperature | 198 - 230 | °C |

Table 1: Physical Properties of tert-Dodecyl Mercaptan [1][5]

Chemical Properties and Reactivity

The chemical behavior of tert-dodecyl mercaptan is largely dictated by the presence of the thiol (-SH) group. This functional group is known for its nucleophilicity and its ability to participate in various chemical reactions.

Stability and Reactivity:

Tert-dodecyl mercaptan is generally stable under normal storage conditions. However, it can decompose when exposed to heat, light, or open flames, producing toxic sulfur oxides (SOx).[1] It is incompatible with strong oxidizing agents, such as peroxides and acids, and reactions with these can pose a fire or explosion hazard.[1][6] TDM is also sensitive to moisture and prolonged exposure to air.[6]

Chain Transfer Agent in Polymerization:

A primary industrial application of tert-dodecyl mercaptan is its role as a chain transfer agent in free-radical polymerization.[2][4] This process is crucial in controlling the molecular weight of polymers such as styrene-butadiene rubber (SBR) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins.[2][7] The chain transfer mechanism involves the donation of a hydrogen atom from the thiol group to the growing polymer radical, thereby terminating that chain and initiating a new one. This results in polymers with a more uniform molecular weight distribution and reduced branching.[2][8]

Caption: Chain transfer mechanism of tert-dodecyl mercaptan in polymerization.

Synthesis of tert-Dodecyl Mercaptan

The industrial synthesis of tert-dodecyl mercaptan typically involves the reaction of a dodecene isomer mixture (derived from the oligomerization of isobutylene (B52900) or propylene) with hydrogen sulfide (B99878) in the presence of a catalyst.[1][9][10]

General Synthesis Pathway:

Caption: General synthesis pathway for tert-dodecyl mercaptan.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the physical and chemical properties of substances like tert-dodecyl mercaptan. Below are outlines of relevant experimental protocols.

1. Density Determination (ASTM D4052):

This method covers the determination of density in petroleum products and viscous oils using a digital density meter.[1][6][11][]

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

Calibrate the instrument with dry air and a reference liquid of known density.

-

Introduce a small, bubble-free aliquot of the tert-dodecyl mercaptan sample into the U-tube.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and the calibration constants.

-

2. Water Solubility (OECD Guideline 105):

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[5][13][14][15] Given the low water solubility of TDM, the flask method is more appropriate.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation (e.g., gas chromatography).

-

Procedure:

-

An excess amount of tert-dodecyl mercaptan is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until saturation is reached.

-

The solution is centrifuged or filtered to remove undissolved TDM.

-

The concentration of TDM in the aqueous phase is determined using a suitable analytical method.

-

3. Boiling Point Determination (Distillation Method):

The boiling point can be determined by distillation.[16][17]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer.

-

Procedure:

-

A sample of tert-dodecyl mercaptan is placed in the distillation flask.

-

The sample is heated, and the vapor passes through the condenser.

-

The temperature at which the liquid and vapor are in equilibrium at a given pressure is recorded as the boiling point.

-

4. Flash Point Determination (Cleveland Open-Cup Method - ASTM D92):

This method is suitable for determining the flash point of petroleum products and other liquids with flash points above 79°C.

-

Apparatus: Cleveland open-cup apparatus, thermometer, test flame applicator.

-

Procedure:

-

The sample is heated in the test cup at a specified rate.

-

At regular temperature intervals, a small flame is passed across the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

-

5. Pour Point Determination (ASTM D97):

This test method is used to determine the lowest temperature at which a liquid will flow.[13][18][19]

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

The sample is cooled in a test jar within a cooling bath.

-

The jar is removed at 3°C intervals and tilted to observe for movement.

-

The pour point is the lowest temperature at which the sample ceases to flow.

-

Applications in Research and Drug Development

While the primary application of tert-dodecyl mercaptan is in the polymer industry, the unique properties of the thiol group offer potential relevance in the field of drug development, particularly in the area of bioconjugation.

Thiol-Based Bioconjugation:

The thiol group is a strong nucleophile, making it an excellent functional group for conjugation reactions.[][15] In drug development, this reactivity is harnessed to link molecules, such as polymers, peptides, or antibodies, to create targeted drug delivery systems or other therapeutic constructs.[5][20] For instance, thiols can react with maleimides to form stable thioether bonds, a common strategy for attaching drugs or imaging agents to proteins.[]

Potential Roles in Drug Delivery Systems:

As a long-chain, branched thiol, tert-dodecyl mercaptan could potentially be explored as a component in the synthesis of novel drug delivery vehicles. Its lipophilic nature could be advantageous for encapsulating hydrophobic drugs, while the reactive thiol group could serve as an attachment point for targeting ligands or hydrophilic polymers to improve biocompatibility and circulation time. The use of chain transfer agents like TDM in the synthesis of polymer-drug conjugates is an area of active research.[1][5]

Caption: Conceptual application of TDM in a polymer-drug conjugate.

Toxicology and Safety

Mercaptans, in general, can be toxic, and exposure to high concentrations can lead to adverse health effects.[9][21] The primary mechanism of toxicity for some mercaptans involves the inhibition of mitochondrial respiration.[21] Tert-dodecyl mercaptan is classified as a skin and eye irritant.[13][22] It is also very toxic to aquatic life with long-lasting effects.[13] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical, and it should be handled in a well-ventilated area.[13]

Conclusion

Tert-dodecyl mercaptan is a versatile chemical with well-defined physical and chemical properties that make it highly valuable in the polymer industry. For researchers and professionals in drug development, its reactive thiol group and hydrophobic character present intriguing possibilities for the design and synthesis of novel drug delivery systems and bioconjugates. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in both industrial and research settings.

References

- 1. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalyst for catalytically preparing tert-dodecanethiol, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Chain transfer - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 13. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 14. Pour Point of Petroleum Products - A Brief Guide [aroscientific.com]

- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis technology of tert-dodecyl mercaptan | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Petroleum lab experiment 03 - cloud pour point | PDF [slideshare.net]

- 19. precisionlubrication.com [precisionlubrication.com]

- 20. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]

- 21. FR2866024A1 - Preparation of tert-dodecylmercaptan by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst, useful as chain transfer agent in radical (co)polymerization - Google Patents [patents.google.com]

- 22. GSRS [gsrs.ncats.nih.gov]

Synthesis and Purification of tert-Dodecyl Mercaptan: A Technical Guide for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of tert-dodecyl mercaptan (TDM), a crucial organosulfur compound with wide-ranging applications in research and industrial settings, including its role as a key intermediate in the synthesis of pharmaceuticals.[1][2][3] This document details laboratory-scale synthesis protocols, purification methodologies, and relevant quantitative data. Furthermore, it explores the potential relevance of TDM derivatives in drug development through the examination of related signaling pathways. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

Tert-dodecyl mercaptan (TDM), also known as tert-dodecanethiol, is a colorless to pale yellow liquid with a characteristic repulsive odor.[4][5] It is a mixture of isomers, with the thiol group attached to a tertiary carbon of a branched twelve-carbon alkyl chain.[3][4] TDM is widely utilized as a chain transfer agent in polymerization reactions to control molecular weight, particularly in the production of synthetic rubbers and resins.[1][2][6] In the context of pharmaceutical and fine chemical synthesis, TDM serves as a versatile intermediate for the introduction of the bulky and lipophilic tert-dodecylthio group into molecules, a feature that can modulate the biological activity and pharmacokinetic properties of drug candidates.[1][2][3]

This guide provides detailed methodologies for the synthesis of TDM from commercially available starting materials and subsequent purification to a high degree of purity suitable for research applications.

Physicochemical Properties of tert-Dodecyl Mercaptan

A summary of the key physical and chemical properties of tert-dodecyl mercaptan is presented in Table 1. This data is essential for the safe handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆S | [7] |

| Molecular Weight | 202.40 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Odor | Repulsive, sulfurous | [5] |

| Density | 0.86 g/mL at 20 °C | [7] |

| Boiling Point | 227-248 °C (at atmospheric pressure) | [7] |

| Melting Point | -7.5 °C | [8] |

| Flash Point | 95 °C (closed cup) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, acetone, and benzene.[1][9] | [1][9] |

Synthesis of tert-Dodecyl Mercaptan

The most common and industrially practiced method for the synthesis of tert-dodecyl mercaptan is the acid-catalyzed addition of hydrogen sulfide (B99878) (H₂S) to a branched dodecene isomer, typically triisobutylene (B147571) or the tetramer of propylene.[1][10] For a research laboratory setting, this reaction can be adapted to a smaller scale with appropriate safety precautions for handling gaseous hydrogen sulfide.

General Reaction Scheme

The overall chemical transformation is depicted below:

C₁₂H₂₄ (Dodecene Isomer Mixture) + H₂S --(Catalyst)--> C₁₂H₂₅SH (tert-Dodecyl Mercaptan)

Experimental Protocol: Synthesis from Triisobutylene and Hydrogen Sulfide

This protocol describes a laboratory-scale synthesis of tert-dodecyl mercaptan using triisobutylene as the starting material and a solid acid catalyst, such as Amberlyst 15 resin.[11]

Materials:

-

Triisobutylene (mixture of isomers)

-

Hydrogen sulfide (lecture bottle or generated in situ)

-

Amberlyst 15 ion-exchange resin (or other suitable acid catalyst like a modified Y molecular sieve)[11][12]

-

Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

-

Nitrogen gas

-

Sodium hydroxide (B78521) solution (5% w/v)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Gas bubbler (for monitoring H₂S flow)

-

Cold trap (e.g., acetone/dry ice bath)

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: The Amberlyst 15 resin should be dried in a vacuum oven at 60-80 °C for 24 hours prior to use to ensure it is anhydrous.[11]

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a gas inlet tube connected to the hydrogen sulfide source, a condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus should be flushed with nitrogen.

-

Reaction Execution:

-

To the flask, add the dried Amberlyst 15 resin (approximately 5-10% by weight relative to the triisobutylene).

-

Add anhydrous dichloromethane to the flask to create a slurry with the resin.

-

In the dropping funnel, place the triisobutylene.

-

Begin bubbling hydrogen sulfide gas through the stirred resin slurry at a slow but steady rate. The flow can be monitored with a gas bubbler containing mineral oil.

-

Slowly add the triisobutylene from the dropping funnel to the reaction mixture over a period of 1-2 hours.

-

Maintain the reaction temperature between 20-35 °C.[11] The reaction is exothermic, and cooling with a water bath may be necessary.

-

Continue to bubble hydrogen sulfide through the reaction mixture for an additional 2-4 hours after the addition of triisobutylene is complete.

-

The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

-

-

Work-up:

-

Once the reaction is deemed complete, stop the flow of hydrogen sulfide and purge the system with nitrogen for 30 minutes to remove any residual H₂S.

-

Filter the reaction mixture to remove the Amberlyst 15 resin. The resin can be washed with a small amount of dichloromethane, and the washings combined with the filtrate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted H₂S and acidic impurities), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the dichloromethane. The crude product will be a pale yellow oil.

-

Quantitative Data from Synthesis

The yield and purity of tert-dodecyl mercaptan can vary depending on the specific catalyst and reaction conditions employed. Table 2 provides a summary of reported data from various synthesis methods.

| Starting Material | Catalyst | Reaction Temperature (°C) | Reported Yield (%) | Reported Purity (%) | Reference(s) |

| Triisobutylene | Amberlyst 15 Resin | < 45 | >90 (selectivity) | Not specified | [11] |

| Triisobutylene | Modified Y Molecular Sieve | 20 | 88 (conversion) | >94 (selectivity) | [12] |

| Dodecene | Aluminum Trichloride | ~20 | >70 | >98.5 | [13] |

| Tetrapropylene | Anhydrous AlCl₃/Aromatic Hydrocarbon | 20-25 | ~80 (in crude product) | Not specified | [14] |

Purification of tert-Dodecyl Mercaptan

The crude tert-dodecyl mercaptan obtained from the synthesis typically contains unreacted starting materials, disulfide byproducts, and other impurities. High-purity TDM for research applications is best obtained by vacuum distillation.[15][16]

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus or a standard vacuum distillation setup with a Vigreux column

-

Round-bottom flask for distillation

-

Receiving flasks

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump with a cold trap

-

Manometer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry, and all joints are properly greated with vacuum grease to prevent leaks.

-

Distillation:

-

Place the crude tert-dodecyl mercaptan into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Slowly apply vacuum to the system. The pressure should be reduced gradually to avoid bumping. A typical pressure for this distillation is in the range of 1-10 mmHg.

-

Begin heating the distillation flask once a stable vacuum is achieved.

-

Collect any low-boiling impurities as a forerun.

-

The main fraction of tert-dodecyl mercaptan will distill at a temperature dependent on the pressure. At approximately 5 mmHg, the boiling point is around 165-166 °C.[2]

-

Collect the purified product in a pre-weighed receiving flask.

-

Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

-

-

Storage: The purified tert-dodecyl mercaptan should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dark place to prevent oxidation to the disulfide.

Experimental Workflows and Signaling Pathways

Diagram of the Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for tert-dodecyl mercaptan.

TDM Derivatives in Drug Development and a Representative Signaling Pathway

While tert-dodecyl mercaptan itself is primarily used as a chemical intermediate, its derivatives, particularly S-alkylated cysteine compounds, have been investigated for their biological activities.[17][18][19][20] For instance, S-alkyl-L-cysteine derivatives can be synthesized from TDM and are explored for various therapeutic applications. The introduction of the bulky tert-dodecylthio group can influence protein-ligand interactions and cellular uptake.

To illustrate a potential mechanism of action for a hypothetical drug candidate derived from TDM, we consider the inhibition of a key signaling pathway involved in cancer cell proliferation. S-trityl-L-cysteine, a structurally related compound with a bulky S-substituent, is known to inhibit the mitotic kinesin Eg5, leading to mitotic arrest.[19] The following diagram depicts a simplified representation of the mitotic spindle checkpoint pathway, which could be a target for such compounds.

Conclusion

This technical guide has provided a detailed framework for the synthesis and purification of tert-dodecyl mercaptan in a research laboratory setting. The outlined experimental protocols, supported by quantitative data, offer a practical basis for obtaining high-purity TDM. Furthermore, the exploration of TDM derivatives in the context of drug development highlights the potential for this compound to serve as a valuable building block in the design of novel therapeutic agents. The provided diagrams for the experimental workflow and a representative signaling pathway serve to visually summarize the key processes and potential applications discussed herein. Researchers and scientists are encouraged to adapt these methodologies to their specific needs while adhering to strict safety protocols, particularly when handling hydrogen sulfide.

References

- 1. atamankimya.com [atamankimya.com]

- 2. TERTIARY DODECYL MERCAPTAN (TDM) - Ataman Kimya [atamanchemicals.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Tert-dodecanethiol | C12H26S | CID 32793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adakem.com [adakem.com]

- 6. CAS 25103-58-6: tert-Dodecyl mercaptan | CymitQuimica [cymitquimica.com]

- 7. Pharmaceutical and chemical intermediates,CAS#:25103-58-6,叔十二烷基硫醇,tert-dodecylthiol [en.chemfish.com]

- 8. echemi.com [echemi.com]

- 9. arkema.com [arkema.com]

- 10. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]

- 11. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 12. CN116162048A - A kind of method that modified Y molecular sieve catalyst is used for preparing tertiary dodecyl mercaptan - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalyst for catalytically preparing tert-dodecanethiol, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. Purification [chem.rochester.edu]

- 16. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

tert-Dodecylmercaptan CAS number 25103-58-6 technical data sheet

An In-depth Technical Guide to tert-Dodecylmercaptan (CAS: 25103-58-6)

This technical guide provides a comprehensive overview of this compound (TDM), a chemical compound with significant industrial applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, toxicological data, and established experimental protocols.

Chemical and Physical Properties

This compound is a mixture of isomeric thiols, appearing as a colorless to pale yellow liquid with a characteristic repulsive, sulfurous odor.[1][2] It is primarily utilized as a chain transfer agent to regulate molecular weight in free-radical polymerization processes.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 25103-58-6 | [1] |

| EC Number | 246-619-1 | [1] |

| Molecular Formula | C₁₂H₂₆S | [1] |

| Molecular Weight | 202.40 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Repulsive, sulfurous | [1][4] |

| Density | 0.845 - 0.86 g/mL at 20°C | [1][4] |

| Boiling Point | 227-248 °C at 760 mmHg | [1][5] |

| Melting Point | -7.5 °C to -7 °C | [1] |

| Flash Point | 90 - 95 °C (closed cup) | [1] |

| Vapor Pressure | < 0.1 mmHg at 20-25°C | [4] |

| Water Solubility | Insoluble (< 1 mg/mL) | [1][4] |

| Solubility | Soluble in methanol, ether, acetone, benzene, gasoline, and esters |[1][3] |

Toxicological Data

The toxicological profile of this compound is crucial for safe handling and risk assessment, particularly for professionals in research and development. It is classified as a skin and eye irritant and may cause skin sensitization.[1][3][6]

Table 2: Toxicological Profile of this compound

| Endpoint | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat | Oral | 4,400 - 12,000 mg/kg | [1] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 12,600 mg/kg | [7] |

| Acute Inhalation Toxicity (LC50) | Mouse | Inhalation | 40,000 mg/m³/8hr | [3] |

| Skin Irritation | Rabbit | Dermal | Irritant | [1] |

| Eye Irritation | Rabbit | Ocular | Moderate to Strong Irritant | [1][3] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [6] |

| Aquatic Toxicity | - | - | Very toxic to aquatic life with long-lasting effects |[1][6] |

Core Applications and Mechanisms

The primary application of this compound is as a Chain Transfer Agent (CTA) in free-radical polymerization.[2][8] It is particularly prevalent in the manufacturing of styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, and acrylic polymers.[8] As a CTA, TDM controls the molecular weight and molecular weight distribution of the resulting polymer by donating a hydrogen atom to the propagating radical chain, thus terminating it. The resulting thiyl radical can then initiate a new polymer chain. This mechanism reduces the degree of branching and ensures a more uniform molecular weight, which enhances the processing characteristics and mechanical properties of the final polymer.[8][9]

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. US5948870A - Polymerization method for carboxylated styrene-butadiene latex using tertiary-dodecyl mercaptan as chain transfer agent - Google Patents [patents.google.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | CAS#:25103-58-6 | Chemsrc [chemsrc.com]

- 6. chemstock.ae [chemstock.ae]

- 7. echemi.com [echemi.com]

- 8. atamankimya.com [atamankimya.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

An In-depth Technical Guide to the Solubility of Tert-Dodecyl Mercaptan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-dodecyl mercaptan (TDM), a crucial organosulfur compound utilized in various industrial and research applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on presenting the established qualitative solubility profile of TDM, alongside a detailed, generalized experimental protocol for its quantitative determination.

Introduction to Tert-Dodecyl Mercaptan

Tert-dodecyl mercaptan (TDM) is a colorless to pale yellow liquid with a characteristic repulsive odor.[1] It is a mixture of isomers, with the thiol (-SH) group attached to a tertiary carbon atom within a twelve-carbon branched alkyl chain. This structure imparts a predominantly nonpolar character to the molecule. TDM is widely employed as a chain transfer agent in polymerization processes, particularly in the manufacturing of styrene-butadiene rubber and ABS resins, to control molecular weight.[1][2] Its solubility in various organic solvents is a critical parameter for its effective use in these and other applications, including as a lubricant additive and an intermediate in organic synthesis.[1][3][4]

Solubility Profile of Tert-Dodecyl Mercaptan

The solubility of a substance is governed by the principle of "like dissolves like," where compounds with similar polarities tend to be miscible.[5] TDM, with its large, nonpolar dodecyl group, is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents. The thiol group introduces a slight polarity but is not sufficient to overcome the hydrophobicity of the long alkyl chain.

Qualitative Solubility

Based on available technical data sheets and chemical databases, the qualitative solubility of tert-dodecyl mercaptan is summarized in the table below.

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Water | Water | Insoluble/Slightly Soluble | [1][3][4][6][7][8][9] |

| Alcohols | Methanol, Light Alcohols | Soluble, Slightly Soluble | [1][3][6][7][8] |

| Ethers | Diethyl Ether | Soluble | [1][3][4][7] |

| Ketones | Acetone | Soluble | [1][3][4][7] |

| Aromatic Hydrocarbons | Benzene, Styrene | Soluble | [1][3][4][6][7][8] |

| Aliphatic Hydrocarbons | Gasoline | Soluble | [1][3][4][7] |

| Esters | Acetate | Soluble | [1][7] |

Quantitative Solubility in Water

While generally reported as insoluble in water, some quantitative estimates for the aqueous solubility of TDM exist, though values vary:

| Solubility Value | Temperature | Reference(s) |

| < 1 mg/mL | 22.8 °C (73 °F) | [10] |

| < 0.1 g/100 mL | 23 °C | [7] |

| ~0.00393 mg/L | 20 °C | [6] |

The significant discrepancies in reported aqueous solubility highlight the challenges in measuring the solubility of highly hydrophobic substances and underscore the importance of standardized experimental protocols.

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a generalized experimental protocol for the quantitative determination of tert-dodecyl mercaptan solubility in an organic solvent. This protocol is based on the principles of the flask method, a common technique for solubility measurement.

Materials and Equipment

-

Solute: Tert-dodecyl mercaptan (high purity)

-

Solvent: Organic solvent of interest (analytical grade)

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., GC-FPD, HPLC-UV, or spectrophotometer)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-dodecyl mercaptan to a known volume of the organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of TDM in the solvent phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostat to let the undissolved TDM settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets or solid particles.

-

Determine the mass of the collected filtrate and then dilute it to a known volume with the same organic solvent.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of TDM in the chosen organic solvent.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method. Given TDM's sulfur content, Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a highly sensitive and selective option.[6] High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can also be used, although TDM has a weak chromophore.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of TDM in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of TDM in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of tert-dodecyl mercaptan solubility.

Caption: Workflow for the experimental determination of TDM solubility.

Conclusion

Tert-dodecyl mercaptan exhibits good solubility in a wide range of organic solvents, a property that is fundamental to its industrial applications. While precise quantitative data remains scarce in the literature, the qualitative solubility profile provides a strong basis for solvent selection. For applications requiring exact solubility values, the generalized experimental protocol outlined in this guide offers a robust methodology for their determination. The use of sensitive and selective analytical techniques, such as GC-FPD, is recommended for accurate quantification. This guide serves as a valuable resource for researchers and professionals working with tert-dodecyl mercaptan, enabling informed decisions in process development and formulation.

References

- 1. atamankimya.com [atamankimya.com]

- 2. echemi.com [echemi.com]

- 3. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]

- 7. chembk.com [chembk.com]

- 8. arkema.com [arkema.com]

- 9. TERT-DODECYLMERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Tert-dodecanethiol | C12H26S | CID 32793 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tert-Dodecyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for tert-dodecyl mercaptan (TDM), a complex mixture of isomeric thiols. TDM is a crucial chain transfer agent in polymerization processes, particularly for materials like styrene-butadiene rubber and latex.[1] Understanding its structural characteristics through spectroscopic analysis is vital for quality control, reaction monitoring, and research applications. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Molecular Structure and Properties

Tert-dodecyl mercaptan is not a single compound but a mixture of highly branched C12 tertiary thiols.[2][3] It is typically produced from oligomers of propylene (B89431) tetramer or isobutylene (B52900) trimer.[1] Due to this isomeric complexity, spectroscopic data will reflect a composite of these structures rather than a single, pure compound.

General Properties:

-

Molecular Formula: C₁₂H₂₆S[4]

-

Solubility: Insoluble in water; soluble in most organic solvents like alcohols, ethers, and benzene.[3][7]

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry. Note that due to the isomeric nature of commercial TDM, NMR spectra will exhibit complex, overlapping signals, and IR peaks may be broadened.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The data presented here is based on spectra available from public databases.[5][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (asymmetric, -CH₃) |

| ~2870 | Strong | C-H stretch (symmetric, -CH₂) |

| ~2570 | Weak | S-H stretch (thiol)[9][10] |

| ~1465 | Medium | C-H bend (scissoring, -CH₂) |

| ~1365 | Medium | C-H bend (umbrella, tert-butyl group) |

| ~1230 | Medium | C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise NMR signal assignment for TDM is challenging due to the isomeric mixture. The following tables provide predicted chemical shifts for a representative isomer, 2,2,4,6,6-pentamethyl-4-heptanethiol, based on standard chemical shift ranges.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.80 | Singlet | 1H | -SH |

| ~1.50 - 1.70 | Multiplet | 4H | -CH₂ - |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ (tertiary butyl group adjacent to S) |

| ~0.90 | Multiplet | 12H | Other -CH₃ groups |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | Quaternary Carbon (-C -SH) |

| ~45 - 55 | Methylene Carbons (-C H₂-) |

| ~31 - 35 | Methyl Carbons (-C H₃) |

| ~25 - 30 | Quaternary Carbons (-C (CH₃)₃) |

Mass Spectrometry (MS)

Mass spectrometry of TDM is often coupled with Gas Chromatography (GC-MS) to separate the various isomers.[11][12] The fragmentation pattern will be characteristic of branched aliphatic thiols.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 202 | [M]⁺: Molecular ion peak |

| 169 | [M - SH]⁺: Loss of the sulfhydryl radical |

| 145 | [M - C₄H₉]⁺: Loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺: Tert-butyl cation (highly stable and often the base peak) |

| 41 | [C₃H₅]⁺: Allyl cation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for tert-dodecyl mercaptan.

Infrared (IR) Spectroscopy Protocol

This protocol is for analyzing a neat liquid sample.

-

Sample Preparation: As TDM is a liquid, a thin film can be prepared directly on the salt plates of the FTIR spectrometer.[13]

-

Instrument: A Fourier Transform Infrared (FTIR) Spectrometer.

-

Procedure:

-

Ensure the NaCl or KBr salt plates are clean, dry, and free of scratches.

-

Place one to two drops of tert-dodecyl mercaptan onto the center of one salt plate.

-

Carefully place the second plate on top, gently pressing to form a thin, uniform liquid film without air bubbles.

-

Place the assembled plates into the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty salt plates and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic peaks for S-H (~2570 cm⁻¹), C-H (2800-3000 cm⁻¹), and C-S (~1230 cm⁻¹) functional groups.[9][14]

NMR Spectroscopy Protocol

This protocol outlines the general procedure for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of tert-dodecyl mercaptan in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the proton signals and identify the chemical shifts for both ¹H and ¹³C nuclei.

Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of TDM isomers using Gas Chromatography coupled with Mass Spectrometry.[2][15]

-

Sample Preparation:

-

Prepare a dilute solution of tert-dodecyl mercaptan (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-1).

-

Injection: 1 µL injection volume with a split ratio (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram to separate the different TDM isomers. Examine the mass spectrum for each chromatographic peak to identify the molecular ion and characteristic fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of tert-dodecyl mercaptan.

Caption: Workflow for the spectroscopic analysis of tert-dodecylmercaptan.

References

- 1. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]

- 2. scispace.com [scispace.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Tert-dodecanethiol | C12H26S | CID 32793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-dodecyl mercaptan [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. arkema.com [arkema.com]

- 8. tert-dodecylthiol(25103-58-6) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FR2866024A1 - Preparation of this compound by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst, useful as chain transfer agent in radical (co)polymerization - Google Patents [patents.google.com]

- 12. tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis - Analytice [analytice.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of tert-Dodecyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tert-dodecyl mercaptan (TDM). TDM is a widely used industrial chemical, primarily serving as a chain transfer agent in polymerization processes. Understanding its behavior at elevated temperatures is crucial for ensuring safe handling, predicting potential degradation pathways, and developing robust manufacturing processes. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes key processes and pathways.

Core Data Presentation

The thermal stability of tert-dodecyl mercaptan has been reported in various safety data sheets and technical bulletins. While specific experimental thermograms are not widely available in public literature, the key decomposition parameters have been consistently documented.

Table 1: Thermal Decomposition Data for tert-Dodecyl Mercaptan

| Parameter | Value | Source |

| Decomposition Temperature | 149 °C (300 °F) - 350 °C | [1][2] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen sulfide (B99878) (H₂S) | [3] |

| Autoignition Temperature | 198 - 230 °C | [1] |

| Flash Point | 97 - 110 °C | [1][2] |

Note: The decomposition temperature range can be influenced by factors such as the presence of impurities, the specific isomeric composition of the TDM, and the atmospheric conditions.

Thermal Decomposition Pathways

The thermal decomposition of tert-dodecyl mercaptan is expected to proceed through a free-radical mechanism, primarily involving the cleavage of the C-S and S-H bonds. At elevated temperatures, the tertiary carbon-sulfur bond is susceptible to homolytic scission, leading to the formation of a tertiary dodecyl radical and a sulfhydryl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, ultimately leading to the formation of the observed decomposition products.

The primary decomposition products are gaseous and include volatile hydrocarbons, hydrogen sulfide, and various sulfur oxides upon combustion.[3][4]

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of tert-dodecyl mercaptan, a combination of thermoanalytical and chromatographic techniques is employed. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of tert-dodecyl mercaptan.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of tert-dodecyl mercaptan (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The instrument is tared to zero the balance.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The mass of the sample remaining at the end of the experiment.

-

TGA Experimental Workflow for tert-Dodecyl Mercaptan.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For tert-dodecyl mercaptan, this can be used to observe its boiling point and any endothermic or exothermic decomposition events.

Objective: To identify the boiling point and characterize the enthalpy changes associated with the thermal decomposition of tert-dodecyl mercaptan.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of tert-dodecyl mercaptan (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Boiling Point: A sharp endothermic peak corresponding to the vaporization of the liquid.

-

Decomposition Events: Broad endothermic or exothermic peaks at temperatures above the boiling point, indicating decomposition. The area under these peaks can be integrated to determine the enthalpy of decomposition.

-

DSC Experimental Workflow for tert-Dodecyl Mercaptan.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

To identify the volatile products formed during the thermal decomposition of tert-dodecyl mercaptan, the effluent from a pyrolysis unit or a TGA can be coupled to a GC-MS system.

Objective: To separate and identify the chemical composition of the volatile decomposition products of tert-dodecyl mercaptan.

Instrumentation: A pyrolyzer or TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Decomposition:

-

A small amount of tert-dodecyl mercaptan is placed in the pyrolysis unit or TGA.

-

The sample is heated to a specific decomposition temperature (determined from TGA data) or through a temperature program under an inert atmosphere.

-

-

GC Separation:

-

The volatile decomposition products are swept from the furnace into the GC injection port by a carrier gas (e.g., helium).

-

The components are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar column is typically suitable for hydrocarbon and sulfur compound analysis).

-

A suitable temperature program for the GC oven is used to elute the separated components over time.

-

-

MS Detection and Identification:

-

As the components elute from the GC column, they enter the mass spectrometer.

-